The Synthesis of Faropenem Sodium Hemipentahydrate: An In-depth Technical Guide
The Synthesis of Faropenem Sodium Hemipentahydrate: An In-depth Technical Guide
Abstract
Faropenem, a member of the penem class of β-lactam antibiotics, exhibits a broad spectrum of antibacterial activity. Its sodium salt, specifically the hemipentahydrate form, is a clinically significant oral antibiotic. This technical guide provides a comprehensive overview of the synthetic process for faropenem sodium hemipentahydrate, intended for researchers, scientists, and professionals in drug development. The synthesis is a multi-step process commencing from the chiral building block (3R, 4R)-3-[(R)-1-tert-butyldiemthylsilyloxyethyl]-4-[(R)-acetoxyl]azetidin-2-one (4-AA). This guide will elaborate on the strategic chemical transformations, including the construction of the core penem ring system via an intramolecular Wittig reaction, the introduction of the characteristic tetrahydrofuran side chain, and the critical final steps of deprotection and controlled crystallization to yield the desired hemipentahydrate. Each stage will be discussed with an emphasis on the underlying chemical principles, the rationale for the selection of reagents and protecting groups, and detailed procedural outlines.
Introduction
Faropenem is a synthetic penem antibiotic, structurally characterized by a fused β-lactam and a five-membered unsaturated sulfur-containing ring. This structural motif imparts a high degree of reactivity to the β-lactam ring, which is fundamental to its mechanism of action: the inhibition of bacterial cell wall synthesis. Unlike many other β-lactam antibiotics, faropenem is administered orally, offering a significant advantage in clinical settings. The synthesis of faropenem sodium hemipentahydrate is a stereochemically complex undertaking that requires precise control over each reaction step to ensure the desired stereoisomer is obtained with high purity. This guide will dissect a common and effective synthetic route, providing both theoretical understanding and practical guidance.
Overall Synthetic Strategy
The synthesis of faropenem sodium hemipentahydrate can be conceptually divided into three main phases: the assembly of the key azetidinone intermediate, the construction of the bicyclic penem core, and the final deprotection and salt formation. The following diagram provides a high-level overview of the synthetic workflow.
Caption: High-level overview of the faropenem sodium hemipentahydrate synthesis workflow.
Phase 1: Synthesis of Key Starting Materials
The success of the entire synthesis hinges on the availability of high-purity, stereochemically defined starting materials. The two primary building blocks are the azetidinone core (4-AA) and the tetrahydrofuran side chain precursor.
Synthesis of (3R, 4R)-3-[(R)-1-tert-butyldiemthylsilyloxyethyl]-4-[(R)-acetoxyl]azetidin-2-one (4-AA)
The synthesis of 4-AA is a critical first step that establishes the correct stereochemistry of the final product. While various methods exist, a common approach involves the use of a chiral auxiliary to direct the stereoselective formation of the β-lactam ring.
Rationale for Protecting Group Selection: The hydroxyl group on the ethyl side chain is protected as a tert-butyldimethylsilyl (TBDMS) ether. This choice is deliberate and offers several advantages:
-
Stability: The TBDMS group is robust and withstands the reaction conditions of the subsequent synthetic steps. It is significantly more stable to hydrolysis than smaller silyl ethers like trimethylsilyl (TMS) ethers.[1]
-
Selective Removal: The TBDMS group can be selectively removed under mild conditions using fluoride reagents (e.g., tetrabutylammonium fluoride, TBAF) or acidic conditions that do not affect other sensitive functional groups in the molecule.[2]
Synthesis of (R)-(+)-Tetrahydrofuran-2-thiocarboxylic Acid
The (R)-configured tetrahydrofuran side chain is another crucial chiral component. Its synthesis often starts from commercially available (R)-(+)-tetrahydrofuran-2-carboxylic acid. The carboxylic acid is then converted to the corresponding thiocarboxylic acid.
Phase 2: Construction of the Penem Core
This phase involves a series of reactions to build the bicyclic penem ring system onto the 4-AA scaffold.
Condensation of 4-AA with (R)-(+)-Tetrahydrofuran-2-thiocarboxylic Acid
The first step in assembling the faropenem molecule is the condensation of 4-AA with the tetrahydrofuran-2-thiocarboxylic acid derivative. This reaction forms a thioester linkage at the C4 position of the azetidinone ring.
Experimental Protocol:
-
Dissolve (3R, 4R)-3-[(R)-1-tert-butyldiemthylsilyloxyethyl]-4-[(R)-acetoxyl]azetidin-2-one (4-AA) in a suitable anhydrous solvent such as dichloromethane or dioxane.[3]
-
Add a zinc halide catalyst, for example, zinc chloride.[4]
-
To this mixture, add the triethylamine salt of (R)-(+)-tetrahydrofuran-2-thiocarboxylic acid, maintaining the temperature below 35°C.[3]
-
Allow the reaction to proceed for several hours at room temperature.[4]
-
Upon completion, as monitored by thin-layer chromatography (TLC), work up the reaction mixture to isolate the condensed product.
Acylation
The nitrogen of the azetidinone ring is then acylated, typically with an allyloxy oxalyl chloride or a similar reagent. This step introduces the necessary carbon framework for the subsequent cyclization.[3]
Rationale for Protecting Group Selection: The carboxylic acid functionality is introduced as an allyl ester. This protecting group is chosen for its unique deprotection chemistry:
-
Orthogonality: The allyl group is stable under a wide range of reaction conditions, including those used for the removal of the TBDMS group.[5]
-
Mild Deprotection: It can be selectively cleaved under very mild, neutral conditions using a palladium(0) catalyst, which is compatible with the sensitive β-lactam ring.[6][7]
Intramolecular Wittig Cyclization
The hallmark of this synthetic route is the intramolecular Wittig reaction to form the five-membered thia-ene ring, thus completing the penem core. This reaction involves the formation of a phosphorus ylide, which then reacts with a carbonyl group within the same molecule.
Mechanism of the Intramolecular Wittig Reaction: The acylated intermediate is treated with a phosphite, commonly triethyl phosphite, which facilitates the formation of a phosphorane intermediate. This intermediate then undergoes an intramolecular cyclization, where the ylide attacks the ester carbonyl, leading to the formation of an oxaphosphetane intermediate. The collapse of this intermediate results in the formation of the carbon-carbon double bond of the penem ring and triphenylphosphine oxide as a byproduct.[8][9]
Caption: Simplified mechanism of the intramolecular Wittig cyclization.
Experimental Protocol:
-
Dissolve the acylated intermediate in a high-boiling point solvent such as toluene or xylene.[10]
-
Add triethyl phosphite to the solution.[10]
-
Heat the reaction mixture to reflux for a period of 0.5 to 10 hours.[3]
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and purify the product, the protected faropenem allyl ester, using chromatography.
Phase 3: Final Product Formation
The final phase of the synthesis involves the removal of the protecting groups and the crystallization of the final product as the sodium salt hemipentahydrate.
Deprotection
Both the TBDMS protecting group on the hydroxyethyl side chain and the allyl ester protecting the carboxylic acid must be removed. This can be done in a stepwise or, in some optimized procedures, a one-pot process.
Deprotection of the TBDMS Group: This is typically achieved using a fluoride source, such as TBAF, or mild acidic conditions.[2]
Deprotection of the Allyl Ester: The allyl group is removed using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a nucleophilic scavenger.[11]
Salt Formation and Crystallization
The final step is the formation of the sodium salt and the controlled crystallization to obtain the desired hemipentahydrate form. This step is crucial for the stability and bioavailability of the final drug substance.
Experimental Protocol for Crystallization:
-
Dissolve the crude faropenem sodium in a minimal amount of distilled water (typically 1-3 times the weight of the crude product) at a controlled temperature (e.g., 0-4°C).[12][13]
-
While stirring vigorously, slowly add a less polar, water-miscible solvent such as acetone or methyl ethyl ketone (typically 2-4 times the volume of the aqueous solution).[12][13]
-
Maintain the low temperature for a period of 0.5 to 2 hours to induce crystallization.[12][13]
-
Allow the mixture to slowly warm to room temperature and continue stirring overnight.[12][13]
-
Collect the crystalline solid by filtration, wash with the crystallization solvent, and dry under vacuum at a low temperature.[12][13]
A more refined purification can be achieved by dissolving the crude product in a lower alcohol at low temperature, adding a small amount of water, and then evaporating the alcohol under reduced pressure before adding a ketone solvent to induce crystallization. This low-temperature process can significantly increase the yield to over 90%.[14][15]
Quantitative Data Summary
The following table summarizes typical yields for the key steps in the synthesis of faropenem sodium. It is important to note that yields can vary depending on the specific reaction conditions and scale.
| Step | Starting Material | Product | Typical Yield (%) |
| Condensation | 4-AA | Condensed Intermediate | ~80-90% |
| Acylation | Condensed Intermediate | Acylated Intermediate | ~85-95% |
| Cyclization | Acylated Intermediate | Protected Faropenem Ester | ~60-75% |
| Deprotection & Salt Formation | Protected Faropenem Ester | Crude Faropenem Sodium | ~90-95% |
| Crystallization | Crude Faropenem Sodium | Pure Faropenem Sodium Hemipentahydrate | >90% |
Characterization of the Final Product
The final product, faropenem sodium hemipentahydrate, should be thoroughly characterized to confirm its identity, purity, and hydration state.
-
Appearance: Off-white crystalline solid.[14]
-
Purity (HPLC): ≥99.0%[11]
-
Characterization Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
X-ray Powder Diffraction (XRPD): To confirm the crystalline form.[12]
-
Differential Scanning Calorimetry (DSC): To determine the melting point and thermal behavior, with characteristic endothermic transitions.[12]
-
Karl Fischer Titration: To determine the water content and confirm the hemipentahydrate state.
-
Safety Considerations
The synthesis of faropenem sodium hemipentahydrate involves the use of hazardous chemicals, and appropriate safety precautions must be taken.
-
General Precautions: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, should be worn at all times.[18][19][20][21][22]
-
Reagent-Specific Hazards:
-
Organometallic Reagents and Catalysts: Palladium catalysts and other organometallic compounds are toxic and should be handled with care.
-
Solvents: Many of the solvents used (e.g., dichloromethane, toluene, xylene) are flammable and/or toxic. Avoid inhalation and skin contact.
-
Acylating Agents: Acyl chlorides are corrosive and react with moisture. They should be handled under anhydrous conditions.
-
-
Emergency Procedures: An accessible safety shower and eyewash station should be available. In case of accidental exposure, flush the affected area with copious amounts of water and seek immediate medical attention.[19]
Conclusion
The synthesis of faropenem sodium hemipentahydrate is a testament to the power of modern organic synthesis. Through a carefully orchestrated sequence of reactions, a complex, stereochemically rich molecule with significant therapeutic value can be constructed from relatively simple starting materials. A thorough understanding of the reaction mechanisms, the strategic use of protecting groups, and meticulous control over reaction and crystallization conditions are paramount to achieving a high yield of the pure, crystalline final product. This guide has provided a detailed roadmap for this synthesis, offering both the "how" and the "why" behind each critical step, to aid researchers and developers in this important area of medicinal chemistry.
References
- CN103588786A - Purification method of faropenem sodium hydrate - Google P
- Faropenem sodium hemipentahydrate Safety Data Sheet - Biosynth. (URL: not available)
- Faropenem sodium-SDS-MedChemExpress. (URL: not available)
- CN101033233A - Faropenem sodium crystallization and preparation method thereof - Google P
- Faropenem Sodium Salt Hemipentahydrate SAFETY DATA SHEET - TCI EUROPE N.V. (URL: not available)
- CN101585847A - Synthetic method of faropenem sodium - Google P
-
(Open Access) Synthesis of faropenem (2000) | Han Hong-na | 1 Citations - SciSpace. (URL: [Link])
-
Purification method of faropenem sodium hydrate - Patsnap Eureka. (URL: [Link])
-
A Convenient, General Synthesis of 1,1-Dimethylallyl Esters as Protecting Groups for Carboxylic Acids - PMC - NIH. (URL: [Link])
- SAFETY DATA SHEET - Fisher Scientific. (URL: not available)
- MSDS of Faropenem sodium - Capot Chemical. (URL: not available)
- CN100484942C - Faropenem sodium crystallization and preparation method thereof - Google P
-
Synthesis of Faropenem Sodium - Semantic Scholar. (URL: [Link])
- US20090023915A1 - Process for the Preparation of Faropenem - Google P
- CN1884284A - Process for the preparation of sodium faropenem - Google P
-
Synthesis of Faropenem Sodium (Unknown) - TIB.eu. (URL: [Link])
- A Technical Guide to Trimethylsilyl (TMS) and Tert-butyldimethylsilyl (TBDMS) Protecting Groups in Organic Synthesis - Benchchem. (URL: not available)
-
Synthesis of Faropenem - Semantic Scholar. (URL: [Link])
-
Synthesis of faropenem - Semantic Scholar. (URL: [Link])
- CN101125857A - Method for preparing faropenem - Google P
- CN103059046A - Preparation method of faropenem - Google P
-
Advances in the chemistry of β-lactam and its medicinal applications - PMC. (URL: [Link])
-
Research on Wittig Reagents and Their Applications in Organic Synthesis - Oreate AI Blog. (URL: [Link])
-
Wittig Reaction - Organic Chemistry Portal. (URL: [Link])
-
Wittig Reaction - Chemistry LibreTexts. (URL: [Link])
- EP0518295A2 - Allyl side chain protection in peptide synthesis - Google P
-
Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed. (URL: [Link])
-
Prop-2-ynyl as a Protective Group for Carboxylic Acids: A Mild Method for the Highly Selective Deprotection of Prop-2-ynyl Esters Using Tetrathiomolybdate - ResearchGate. (URL: [Link])
-
Protecting Groups for Carboxylic acid - YouTube. (URL: [Link])
- Faropenem Sodium-impurities | Pharmaffili
-
Wittig reaction - Wikipedia. (URL: [Link])
-
tert-Butyldimethylsilyl Ethers - Organic Chemistry Portal. (URL: [Link])
-
Novel and Recent Synthesis and Applications of β-Lactams - PMC - PubMed Central. (URL: [Link])
-
The tert-Butyldimethylsilyl Group as a Protecting Group in Deoxynucleosides - ResearchGate. (URL: [Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. (Open Access) Synthesis of faropenem (2001) | Han Hong-na | 1 Citations [scispace.com]
- 3. CN101125857A - Method for preparing faropenem - Google Patents [patents.google.com]
- 4. CN103059046A - Preparation method of faropenem - Google Patents [patents.google.com]
- 5. EP0518295A2 - Allyl side chain protection in peptide synthesis - Google Patents [patents.google.com]
- 6. A Convenient, General Synthesis of 1,1-Dimethylallyl Esters as Protecting Groups for Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Wittig reaction - Wikipedia [en.wikipedia.org]
- 10. CN101585847A - Synthetic method of faropenem sodium - Google Patents [patents.google.com]
- 11. US20090023915A1 - Process for the Preparation of Faropenem - Google Patents [patents.google.com]
- 12. CN101033233A - Faropenem sodium crystallization and preparation method thereof - Google Patents [patents.google.com]
- 13. CN100484942C - Faropenem sodium crystallization and preparation method thereof - Google Patents [patents.google.com]
- 14. CN103588786A - Purification method of faropenem sodium hydrate - Google Patents [patents.google.com]
- 15. Purification method of faropenem sodium hydrate - Eureka | Patsnap [eureka.patsnap.com]
- 16. pharmaffiliates.com [pharmaffiliates.com]
- 17. scbt.com [scbt.com]
- 18. biosynth.com [biosynth.com]
- 19. file.medchemexpress.com [file.medchemexpress.com]
- 20. static.cymitquimica.com [static.cymitquimica.com]
- 21. fishersci.com [fishersci.com]
- 22. capotchem.com [capotchem.com]
